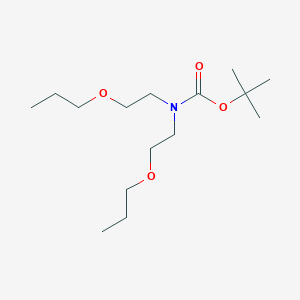

Tert-butyl bis(2-propoxyethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H31NO4 |

|---|---|

Molecular Weight |

289.41 g/mol |

IUPAC Name |

tert-butyl N,N-bis(2-propoxyethyl)carbamate |

InChI |

InChI=1S/C15H31NO4/c1-6-10-18-12-8-16(9-13-19-11-7-2)14(17)20-15(3,4)5/h6-13H2,1-5H3 |

InChI Key |

ZEYHANHNYZCUCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCN(CCOCCC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of a Bis-Amine Intermediate

A plausible route involves the alkylation of a bis-amine precursor with propylating agents. For example, tert-butyl bis(2-aminoethyl)carbamate (CAS 556082-02-1) could serve as a starting material. Reacting this compound with 1-bromo-2-propoxyethane in the presence of a base like cesium carbonate or potassium carbonate would facilitate nucleophilic substitution. This method mirrors the synthesis of tert-butyl bis(2-chloroethyl)carbamate, where bis(2-chloroethyl)amine is Boc-protected using di-tert-butyl dicarbonate.

Key Considerations :

-

Solvent choice (e.g., tetrahydrofuran or dimethylformamide) impacts reaction efficiency.

-

Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–100°C) or prolonged reaction times.

Etherification of Diol Derivatives

Oxidation-Reduction Sequences

In a method adapted from tert-butyl bis(2-oxoethyl)carbamate synthesis, a diol intermediate could be oxidized to a diketone, followed by reductive amination. For instance, tert-butyl-trans-3,4-dihydroxypyrrolidine-1-carboxylate undergoes oxidation with sodium periodate to yield bis(2-oxoethyl) derivatives. Subsequent reductive amination with propylamine and sodium cyanoborohydride might introduce the propoxy groups, though this remains speculative without direct evidence.

Challenges :

-

Selective reduction without over-reduction of the carbamate.

-

Compatibility of propylamine with the Boc-protected intermediate.

Direct Propoxylation via Mitsunobu Reaction

Mitsunobu Coupling

The Mitsunobu reaction, widely used for ether synthesis, could couple 2-propanol to a bis-hydroxylethyl precursor. For example, tert-butyl bis(2-hydroxyethyl)carbamate (hypothetical intermediate) might react with 2-propanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This approach is analogous to the etherification steps in lacosamide synthesis, where hydroxyl groups are converted to ethers.

Optimization Parameters :

-

Stoichiometric ratios of phosphine and azodicarboxylate.

Stepwise Protection and Alkylation

Sequential Boc Protection and Propoxy Insertion

A modular approach involves synthesizing N,N-bis(2-hydroxyethyl)amine, followed by stepwise Boc protection and propoxylation:

-

Boc Protection : React N,N-bis(2-hydroxyethyl)amine with di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.

-

Propoxylation : Treat the Boc-protected diol with propyl bromide and a strong base (e.g., sodium hydride) in THF.

Yield Considerations :

Comparative Analysis of Methodologies

While no direct yield data exist for this compound, analogous reactions provide benchmarks:

| Method | Key Reagents | Theoretical Yield | Challenges |

|---|---|---|---|

| Alkylation of Bis-Amine | 1-Bromo-2-propoxyethane, Cs₂CO₃ | 60–75% | Steric hindrance, byproduct formation |

| Mitsunobu Coupling | DEAD, PPh₃, 2-Propanol | 50–65% | High cost of reagents |

| Stepwise Protection | Boc₂O, Propyl Bromide | 70–85% | Multi-step purification required |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl bis(2-propoxyethyl)carbamate, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:

- Nucleophilic substitution : Reacting 2-propoxyethylamine with Boc anhydride in anhydrous solvents (e.g., THF or DCM) under inert atmosphere .

- Temperature control : Maintaining 0–5°C during Boc protection to minimize side reactions (e.g., hydrolysis) .

- Workup : Isolation via aqueous extraction and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), propoxyethyl chains (δ ~3.4–3.6 ppm for OCH2), and carbamate NH (δ ~5.1 ppm, broad if unexchanged) .

- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl quaternary carbon (δ ~28 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z ~318) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability depends on:

- pH : Avoid strong acids/bases (pH <2 or >10) to prevent Boc deprotection; neutral buffers are ideal for biological assays .

- Temperature : Store at –20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .

- Light Exposure : Protect from UV light to prevent degradation of the carbamate group .

- Validation : Monitor decomposition via TLC or HPLC over 48-hour stability trials .

Q. What strategies resolve contradictions in reported reactivity of tert-butyl carbamates with nucleophiles?

- Methodological Answer : Discrepancies arise from substituent effects on the carbamate’s electrophilicity. For example:

- Steric Hindrance : Bulkier 2-propoxyethyl groups reduce nucleophilic attack rates compared to simpler analogs (e.g., tert-butyl ethylcarbamate) .

- Electronic Effects : Electron-withdrawing groups (e.g., halides) on adjacent chains increase carbamate reactivity .

Q. How can this compound be integrated into peptide or polymer synthesis workflows?

- Methodological Answer :

- Peptide Synthesis : Use as a temporary protecting group for amines. Deprotect with TFA/DCM (1:1 v/v) for 30 minutes .

- Polymer Functionalization : Incorporate via radical-initiated copolymerization with acrylates; confirm incorporation via FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Troubleshooting : Low coupling efficiency may require activating agents (e.g., HATU) or elevated temperatures (40–60°C) .

Data Analysis & Experimental Design

Q. What analytical approaches distinguish this compound from structurally similar byproducts?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is attempted .

- X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals (solvent: ethyl acetate/hexane) and refining structures via SHELXL .

- Tandem MS/MS : Fragment ions at m/z 260 (loss of tert-butyl group) confirm the core structure .

Q. How should researchers design experiments to evaluate the compound’s role in modulating enzyme activity?

- Methodological Answer :

- Kinetic Assays : Pre-incubate enzymes (e.g., proteases) with the compound at 0.1–10 mM concentrations. Monitor activity changes via fluorogenic substrates .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites .

- Control Experiments : Compare with non-carbamate analogs to isolate Boc-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.